molecular formula C11H18O4 B14019566 1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate

1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate

Katalognummer: B14019566
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: UVYJXHCSHQSNTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C11H18O4 It is a cyclopropane derivative characterized by the presence of tert-butyl and ethyl groups attached to the cyclopropane ring, along with two carboxylate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate typically involves the reaction of cyclopropane derivatives with tert-butyl and ethyl substituents. One common method includes the esterification of cyclopropane-1,2-dicarboxylic acid with tert-butyl alcohol and ethyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release carboxylic acids, which may interact with enzymes or receptors in biological systems. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate is unique due to its specific combination of tert-butyl and ethyl groups attached to the cyclopropane ring, along with two carboxylate groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C11H18O4

Molekulargewicht

214.26 g/mol

IUPAC-Name

1-O-tert-butyl 2-O-ethyl cyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C11H18O4/c1-5-14-9(12)7-6-8(7)10(13)15-11(2,3)4/h7-8H,5-6H2,1-4H3

InChI-Schlüssel

UVYJXHCSHQSNTQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC1C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.